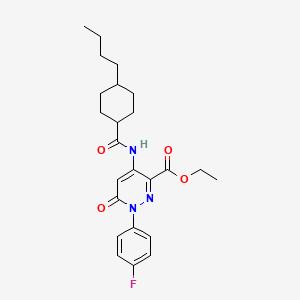

ethyl 4-(4-butylcyclohexaneamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-butylcyclohexaneamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 1, a 4-butylcyclohexaneamido moiety at position 4, and an ester group at position 2. Its synthesis likely involves multistep reactions, including cyclization and amidation, analogous to methods described for structurally related compounds (e.g., cyclohexenone derivatives in ) .

Properties

IUPAC Name |

ethyl 4-[(4-butylcyclohexanecarbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4/c1-3-5-6-16-7-9-17(10-8-16)23(30)26-20-15-21(29)28(19-13-11-18(25)12-14-19)27-22(20)24(31)32-4-2/h11-17H,3-10H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIASQCHABAYESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-butylcyclohexaneamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₈F N₃O₃

- Molecular Weight : 293.29 g/mol

This structure includes a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound often exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives can inhibit key enzymes involved in disease pathways, such as kinases or phosphodiesterases.

- Modulation of Signaling Pathways : These compounds may influence signaling cascades that regulate cell proliferation and apoptosis.

- Interaction with Receptors : Some studies suggest that such compounds can act as ligands for specific receptors, thereby modulating physiological responses.

Anticancer Properties

Several studies have reported the anticancer potential of pyridazine derivatives. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| Ethyl Derivative | A549 | 8 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar frameworks have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models.

Case Study: Inflammation Model

In a study involving a murine model of inflammation, administration of a related pyridazine derivative resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls, indicating its potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for evaluating the therapeutic potential of any drug candidate.

- Absorption : The lipophilicity due to the butylcyclohexane moiety may enhance membrane permeability.

- Metabolism : Cytochrome P450 enzymes are likely involved in the metabolism of this compound; however, specific metabolic pathways require further investigation.

- Toxicity : Preliminary toxicity studies should be conducted to assess the safety profile before clinical applications.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To uncover detailed pathways influenced by this compound.

- Clinical Trials : If preclinical data are promising, advancing to clinical trials will be essential for evaluating therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)cyclohexa-1,3-Diene-1-Carboxylate ()

- Structural Differences: Core Structure: Cyclohexa-1,3-diene vs. dihydropyridazine. Substituents: Amino group at position 2 and bromophenyl at position 6 vs. 4-butylcyclohexaneamido at position 4 and 4-fluorophenyl at position 1. Conformation: The cyclohexa-1,3-diene ring adopts a distorted screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°, φ = 271.3°) , whereas the pyridazine ring in the target compound is planar due to conjugation.

- Synthesis: Both compounds involve ammonium acetate-mediated amination, but the precursor for is a cyclohexenone derivative, whereas the target compound may require pyridazine ring formation .

Ethyl 4-(Butylsulfanyl)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate ()

- Structural Differences :

- Position 4 Substituent : Butylsulfanyl (thioether) vs. 4-butylcyclohexaneamido (amide).

- Aromatic Group : Phenyl vs. 4-fluorophenyl.

- The 4-fluorophenyl group introduces electronegativity and metabolic stability relative to the unsubstituted phenyl group in .

Crystallographic and Computational Analysis

- Software Tools : Structural determination for analogs (e.g., ) relies on SHELX for refinement and WinGX/ORTEP for visualization .

- Puckering Parameters: The methodology of Cremer and Pople () is critical for analyzing nonplanar rings in related compounds, though the pyridazine core in the target compound is likely planar due to conjugation .

Q & A

Basic: What are the optimal synthetic routes and conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including amide coupling, esterification, and cyclization. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) are preferred for amide bond formation to enhance reactivity .

- Temperature Control : Reactions often proceed at 60–80°C for 12–24 hours, depending on the reactivity of intermediates .

- Catalysts : Use coupling agents like HATU or DCC for amide formation to improve yields .

For scale-up, continuous flow reactors can reduce reaction times and improve reproducibility .

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to identify substituents (e.g., the 4-butylcyclohexaneamido group and fluorophenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak) .

- X-ray Crystallography : Resolve stereochemistry and confirm the dihydropyridazine core .

Advanced: What methodologies are recommended to investigate its mechanism of biological action?

Methodological Answer:

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., enzymes or receptors) .

- In Vitro Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay) or microbial growth to quantify bioactivity .

- Molecular Docking : Computational modeling (e.g., AutoDock) to predict interactions with targets like kinases or proteases .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Replication Studies : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) .

- Purity Verification : Use HPLC to confirm >95% purity, as impurities may skew activity .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., fluorophenyl-substituted pyridazines) to identify structure-activity relationships (SAR) .

Advanced: What strategies are effective for designing derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Use computational tools (e.g., MOE) to predict modifications (e.g., substituting the butylcyclohexaneamido group with bulkier alkyl chains) .

- Functional Group Replacement : Introduce electron-withdrawing groups (e.g., nitro) to the fluorophenyl ring to modulate electronic properties .

- Fragment-Based Design : Screen fragment libraries to identify pharmacophores for hybrid molecule synthesis .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Optimize a C18 column with acetonitrile/water gradient for separation and quantification .

- UV-Vis Spectroscopy : Measure absorbance at λ~280 nm (aromatic ring absorption) for rapid quantification .

Advanced: How can researchers study its interactions with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure IC values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) .

- Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes .

Advanced: How can solubility challenges be addressed during formulation?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures to enhance aqueous solubility .

- Salt Formation : Convert the ethyl ester to a sodium salt for improved hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Basic: What safety protocols are critical during laboratory handling?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: What approaches are recommended for assessing in vitro toxicity?

Methodological Answer:

- Cytotoxicity Screening : Use HepG2 or HEK293 cells with ATP-based luminescence assays to measure EC .

- Genotoxicity Testing : Perform comet assays to detect DNA damage .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.